Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside
Description
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a phthalimido group, and the anomeric hydroxyl group is substituted with a benzyl group. This modification makes it a valuable tool in studying carbohydrate chemistry and biology.
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c23-10-15-17(24)18(25)16(21(29-15)28-11-12-6-2-1-3-7-12)22-19(26)13-8-4-5-9-14(13)20(22)27/h1-9,15-18,21,23-25H,10-11H2/t15-,16-,17-,18-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORQWPZZDBBOP-PDOZGGDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Benzylation Strategies
Regioselective benzylation is pivotal for installing benzyl groups at specific hydroxyl positions while preserving the phthalimido-protected amine. A foundational approach involves treating p-methoxyphenyl 2-deoxy-2-phthalimido-β-D-glucopyranoside (1 ) with benzyl bromide under basic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups at C4 and C6 are preferentially benzylated due to their lower steric hindrance and higher nucleophilicity. This yields 4,6-di-O-benzyl (2a ) and mono-benzylated derivatives (3a , 4a ) in moderate yields (Table 1).
Table 1. Regioselective Benzylation Outcomes
| Product | Conditions | Yield (%) |
|---|---|---|
| 2a (4,6-di-O-Bn) | Benzyl bromide, KOH, DMF | 45–50 |
| 3a (4-O-Bn) | Benzyl bromide, Sn( n-Bu)₂O | 30–35 |
| 4a (6-O-Bn) | Benzyl bromide, Sn( n-Bu)₂O | 25–30 |
The addition of di-n-butyltin oxide (Sn( n-Bu)₂O) enhances regioselectivity by forming a cyclic tin intermediate, directing benzylation to the C4 position . This method achieves 5 (4,6-di-O-benzyl derivative) in 85% yield, underscoring its utility for large-scale synthesis.
Phthalimido Group Installation
The phthalimido group is introduced early in the synthesis to protect the C2 amine. A representative protocol involves reacting D-glucosamine hydrochloride with phthalic anhydride in aqueous sodium carbonate . Subsequent acetylation with acetic anhydride and pyridine yields 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranose (B1 ), a key precursor (83% yield).
Critical Steps:
Glycosylation and Benzyl Group Introduction
Glycosylation forms the β-D-glucopyranoside backbone. Silver triflate (AgOTf)-promoted coupling of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride with benzyl alcohols is a widely used method . For example, reacting the glycosyl chloride with benzyl 2-acetamido-6-O-benzyl-α-D-glucopyranoside in dichloromethane with AgOTf yields the disaccharide derivative in 65–70% yield.
Optimization Insights:
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Temperature: Reactions performed at 0°C minimize side reactions.
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Promoter: AgOTf outperforms other Lewis acids in achieving β-selectivity .
Deprotection and Final Product Isolation
Final deprotection involves sequential removal of acetyl and phthalimido groups. Hydrazine hydrate in ethanol cleaves the phthalimido group, followed by acetylation to stabilize the free amine . Chromatographic purification on silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%).
Example Protocol:
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Phthalimido Removal:
. -
Acetylation:
.
Alternative Palladium-Catalyzed Methods
Recent advances employ palladium catalysis for benzyl group installation. PdCl₂(dppe) with Na₂CO₃ in toluene facilitates coupling between 1-tributylstannyl glycals and benzyl bromides . While primarily used for C-glycosides, this method offers insights into stereocontrol and could be adapted for O-glycosides.
Key Reaction Parameters:
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Catalyst: PdCl₂(dppe) (0.1 equiv).
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Base: Na₂CO₃ (2.0 equiv).
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Solvent: Toluene at reflux.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugars or molecules.
Deprotection: Removal of protecting groups to expose functional groups for further reactions.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trichloroacetimidoyl groups: For glycosylation reactions.
Silyl and acetyl protecting groups: For selective protection and deprotection steps.
Major Products
The major products formed from these reactions are typically glycosylated derivatives and deprotected sugars, which can be further utilized in various biochemical assays and studies .
Scientific Research Applications
Drug Development
Overview : Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside serves as an intermediate in the synthesis of glycosylated drugs. These compounds often exhibit enhanced bioavailability and efficacy compared to their non-glycosylated counterparts.
Case Study : In a study focusing on the synthesis of glycosylated antibiotics, researchers utilized this compound to create derivatives that showed improved pharmacokinetic properties. The glycosylation process significantly increased the solubility and stability of the drug in physiological conditions, demonstrating its potential for developing new therapeutic agents .
Biochemical Research
Overview : This compound is extensively used in studies investigating carbohydrate-protein interactions. Understanding these interactions is crucial for elucidating cellular processes and signaling pathways.
Case Study : A research team explored the binding affinities of various glycoproteins using this compound as a model compound. Their findings revealed insights into how glycosylation affects protein function and stability, which is vital for designing targeted therapies in diseases like cancer .
Diagnostics
Overview : The compound has applications in developing diagnostic agents, particularly in assays that require specific binding to glycoproteins.
Case Study : In a diagnostic assay for detecting viral infections, researchers incorporated this compound into a biosensor platform. The modified sensor exhibited high specificity and sensitivity towards viral glycoproteins, showcasing its utility in clinical diagnostics .
Material Science
Overview : Its unique chemical properties allow for the creation of specialized polymers and coatings, enhancing durability and functionality.
Case Study : A study investigated the use of this compound in formulating advanced polymeric materials. The resulting materials demonstrated improved mechanical properties and resistance to environmental degradation, making them suitable for various industrial applications .
Food Industry
Overview : There is potential for this compound to be explored as a flavoring agent or preservative, contributing to enhanced taste and shelf-life of food products.
Case Study : Preliminary research indicated that derivatives of this compound could be effective as natural preservatives due to their antimicrobial properties. This application could lead to safer food products with extended shelf lives without synthetic additives .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside involves its role as a glycosyl donor or acceptor in glycosylation reactions. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, facilitating the formation or modification of glycosidic bonds. This interaction is crucial for studying the biochemical pathways and molecular targets related to glycan synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-beta-D-glucopyranoside
- Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranoside
Uniqueness
Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in selective glycosylation reactions and studying specific protein-glycan interactions .
Biological Activity
Benzyl 2-Deoxy-2-phthalimido-β-D-glucopyranoside, a glycoside with significant implications in biochemical research and drug development, exhibits various biological activities. This article reviews its biological properties, applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 399.39 g/mol
- CAS Number : 80035-32-1
Biological Activity
Benzyl 2-Deoxy-2-phthalimido-β-D-glucopyranoside is primarily recognized for its role in:
- Drug Development : It serves as a precursor in synthesizing glycosylated drugs, enhancing their bioavailability and therapeutic efficacy .
- Biochemical Research : The compound is instrumental in studying carbohydrate-protein interactions, which are crucial for understanding various cellular processes and signaling pathways .
- Diagnostics : It is utilized in developing diagnostic agents, particularly for assays that require specific binding to glycoproteins .
The biological activity of Benzyl 2-Deoxy-2-phthalimido-β-D-glucopyranoside can be attributed to its interactions with various biological targets:
- Glycoproteins : The compound binds selectively to glycoproteins, facilitating studies on glycosylation effects on protein function.
- Cell Signaling Pathways : It influences several signaling pathways, including:
Case Study 1: Anti-infection Properties
Research indicates that Benzyl 2-Deoxy-2-phthalimido-β-D-glucopyranoside exhibits anti-infection properties against various pathogens, including viruses and bacteria. Its application in antibiotic development shows promise in combating resistant strains .
Case Study 2: Glycobiology Applications
In glycobiology research, the compound has been used to synthesize neoglycoproteins, providing insights into the role of glycans in immunology and inflammation. Studies demonstrate its efficacy in modulating immune responses through glycan-mediated interactions .
Applications
The compound's versatility extends across multiple fields:
| Application Area | Description |
|---|---|
| Drug Development | Intermediate for synthesizing glycosylated drugs |
| Biochemical Research | Studying carbohydrate-protein interactions |
| Diagnostics | Development of glycoprotein-binding assays |
| Material Science | Creation of specialized polymers and coatings |
| Food Industry | Potential as a flavoring agent or preservative |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Benzyl 2-Deoxy-2-phthalimido-beta-D-glucopyranoside, and how do protecting groups influence its reactivity?
- Methodological Answer : The synthesis typically involves glycosylation of a phthalimido-protected glucosamine donor. The phthalimido group at C2 acts as both a protective group for the amine and a directing group for stereoselective glycosylation. For example, trichloroacetimidate donors (e.g., 2-deoxy-2-phthalimido-glucosyl trichloroacetimidate) are activated under mild acidic conditions (e.g., TMSOTf) to achieve β-selectivity . Benzyl groups at C3/C6 and acetyl groups at C4/C6 are often used to block unwanted reactivity, enabling regioselective glycosylation . Post-synthesis, deprotection (e.g., hydrazine hydrate for phthalimido removal) is critical for generating free amines for downstream applications.
Q. How can researchers validate the regiochemical and stereochemical integrity of synthesized this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:
- ¹H NMR : Anomeric proton (δ 4.5–5.5 ppm) coupling constants (J = 7–9 Hz for β-configuration).
- ¹³C NMR : Phthalimido carbonyl carbons (δ ~168–170 ppm) and anomeric carbon (δ ~100–105 ppm).
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguous stereochemistry .
Q. What enzymatic assays are suitable for studying glycosyltransferase activity using this compound as a substrate?
- Methodological Answer : The compound serves as a glycosyl donor in assays with glycosyltransferases (e.g., β-1,4-galactosyltransferase). Reaction conditions (pH 7.4 buffer, Mn²⁺ cofactor) and monitoring via HPLC or TLC (visualized with ceric ammonium molybdate) are standard. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots using varying substrate concentrations .
Advanced Research Questions
Q. How does the phthalimido group at C2 influence the catalytic efficiency of glycosidases compared to acetyl or benzyl groups?
- Methodological Answer : Enzymatic hydrolysis assays with β-N-acetylhexosaminidases reveal that the phthalimido group sterically hinders enzyme active sites, reducing hydrolysis rates by ~40% compared to acetylated analogs. Competitive inhibition studies (Ki values) and molecular docking (e.g., AutoDock Vina) further quantify steric/electronic effects .
Q. What strategies resolve contradictory data in glycosylation yields when using this compound as a donor?
- Methodological Answer : Yield discrepancies often arise from solvent polarity (e.g., CH₂Cl₂ vs. toluene) or promoter choice (e.g., NIS/TfOH vs. TMSOTf). Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, CH₂Cl₂ with TMSOTf at −20°C improves β-selectivity (>90%) . LC-MS monitoring detects side products (e.g., orthoester formation), guiding reaction quenching or purification adjustments.
Q. How can transglycosylation reactions be optimized using this compound to synthesize complex oligosaccharides?
- Methodological Answer : Transglycosylation with β-N-acetylhexosaminidases (e.g., Talaromyces flavus CCF 2686) requires donor (75 mM) and acceptor (300 mM) ratios favoring disaccharide formation. Reaction at 35°C for 5–6 h yields 52% disaccharides (e.g., 4-deoxy-GlcNAc-(1→4)-GlcNAc). Size-exclusion chromatography (Sephadex LH-20) isolates products, validated by MALDI-TOF MS .
Q. What analytical techniques distinguish between α- and β-anomers in derivatives of this compound?
- Methodological Answer : Polarimetry ([α]D²⁵ values: β-anomers ~−30° to −40°, α-anomers ~+80° to +100°) and NOESY NMR (anomeric proton coupling to axial vs. equatorial protons) provide definitive differentiation. For crystalline derivatives, X-ray diffraction resolves absolute configuration .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the stability of the phthalimido group under acidic vs. basic conditions?
- Methodological Answer : The phthalimido group is stable under acidic glycosylation conditions (pH 4–6) but degrades in strong bases (e.g., NaOH > 0.1 M). Stability assays (TLC/HPLC monitoring under varying pH/temperature) confirm decomposition products (e.g., phthalic acid). Alternative protecting groups (e.g., trichloroethoxycarbonyl) are recommended for base-sensitive applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
